(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2 and its molecular weight is 244.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
- Quinuclidine derivatives have been utilized as intermediates in the synthesis of fused and spiro nitrogen heterocycles, showcasing their versatility in creating complex molecular frameworks. These compounds find applications in developing novel chemical entities with potential biological activities (Hamama, Zoorob, & El‐Magid, 2011).
- Research into the reactivity of pseudoaromatic compounds with quinuclidine has led to the development of novel compounds with unique structural characteristics. This work provides insights into the mechanisms of nucleophilic substitution reactions involving quinuclidine derivatives (Pietra, Biggi, & Cima, 1971).
Biological Applications and Molecular Interactions
- Novel quinuclidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Harishkumar, Nd, & Santhosha, 2018).
- Investigations into the crystal structures of certain quinuclidine-related compounds provide valuable information on molecular configurations and potential for interaction with biological targets, offering insights into their pharmacological potential (Ullah, Altaf, & Mansha, 2017).
Novel Synthetic Pathways
- The synthesis of quinuclidine-3-carboxylic esters as intermediates for muscarinic ligands demonstrates the utility of quinuclidine derivatives in accessing pharmacologically relevant structures, which could lead to the development of new therapeutic agents (Snow, Baker, Herbert, Hunt, Merchant, & Saunders, 1991).
Molecular Complex Formation and Ligand Studies
- The formation of molecular complexes between bridgehead amines like quinuclidine and quinones has been studied, shedding light on the molecular interactions and potential applications of these complexes in various chemical and biological contexts (Campbell, Demetriou, & Jones, 1983).
Properties
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15;/h11-14H,1-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXJYVYRXSQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CN3CCC2CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.